

Spectroscopic Profile of (4-butylphenyl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (4-Butylphenyl)acetic acid

Cat. No.: B078689

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-butylphenyl)acetic acid**, a key intermediate in various chemical syntheses. The document presents quantitative nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(4-butylphenyl)acetic acid**.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.25	s	1H	-COOH
7.18	d, J = 8.0 Hz	2H	Ar-H
7.12	d, J = 8.0 Hz	2H	Ar-H
3.60	s	2H	-CH ₂ COOH
2.58	t, J = 7.7 Hz	2H	Ar-CH ₂ -
1.58	m	2H	-CH ₂ CH ₂ CH ₃
1.35	m	2H	-CH ₂ CH ₃
0.92	t, J = 7.4 Hz	3H	-CH ₃

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
178.5	-COOH
141.2	Ar-C
131.0	Ar-C
129.5	Ar-CH
128.8	Ar-CH
40.7	-CH ₂ COOH
35.2	Ar-CH ₂ -
33.5	-CH ₂ CH ₂ CH ₃
22.3	-CH ₂ CH ₃
13.9	-CH ₃

Table 3: IR Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2858	Strong, Broad	O-H stretch (Carboxylic Acid)
1705	Strong	C=O stretch (Carboxylic Acid)
1465	Medium	C-H bend (Alkyl)
1415	Medium	O-H bend (Carboxylic Acid)
1298	Strong	C-O stretch (Carboxylic Acid)
825	Strong	C-H bend (p-disubstituted benzene)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
192.1	45	[M] ⁺
149.1	100	[M - COOH] ⁺
105.1	55	[C ₈ H ₉] ⁺
91.1	30	[C ₇ H ₇] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(4-butylphenyl)acetic acid** (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

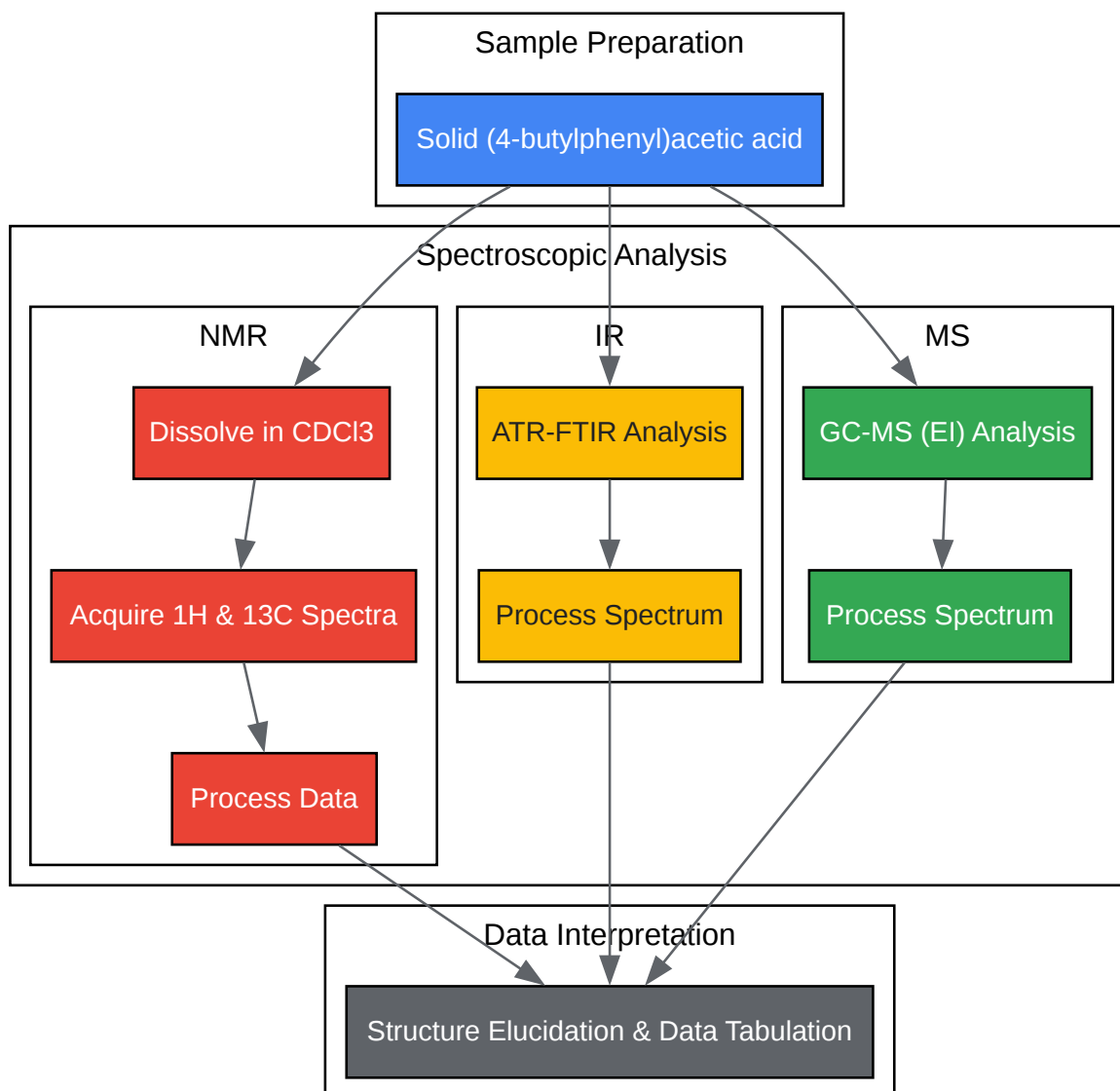
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid **(4-butylphenyl)acetic acid** was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced via the GC, and the mass spectrum was obtained by scanning a mass-to-charge (m/z) range of 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **(4-butylphenyl)acetic acid**.



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